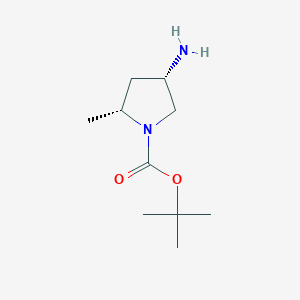

tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate

Descripción general

Descripción

tert-Butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate is an organic compound that features a tert-butyl group, an amino group, and a pyrrolidine ring. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate typically involves the protection of the amino group using a tert-butyloxycarbonyl (Boc) group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with slight heating.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

Overview

tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate is a chiral organic compound that has garnered significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound features a pyrrolidine ring, a tert-butyl group, and an amino group, which contribute to its biological activity and reactivity. The following sections outline its various applications, particularly in pharmaceutical development and chemical research.

Pharmaceutical Development

1. Neurological Disorders

Research has indicated that this compound may serve as a lead compound for developing treatments targeting neurological disorders. Its ability to interact with neurotransmitter systems positions it as a candidate for addressing conditions such as Alzheimer's disease and other neurodegenerative diseases. In vitro studies have shown that the compound can inhibit acetylcholinesterase (AChE), an enzyme involved in breaking down acetylcholine, thereby enhancing cholinergic transmission .

2. Neuroprotective Effects

The compound exhibits neuroprotective properties by reducing oxidative stress in neuronal cells. Studies suggest that it can protect against amyloid-beta-induced toxicity, which is implicated in Alzheimer's pathology. The mechanism appears to involve the modulation of pro-inflammatory cytokines, thereby reducing neuroinflammation .

3. Antioxidant Activity

This compound has demonstrated moderate antioxidant activity, which may further contribute to its neuroprotective effects. This property is crucial for mitigating oxidative damage in neuronal tissues, making it a valuable candidate for therapeutic strategies aimed at neuroprotection .

Chemical Research

1. Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives with potentially enhanced biological activities or altered physicochemical properties. Several synthetic routes have been explored to produce high-purity derivatives suitable for biological testing .

2. Structure-Activity Relationship Studies

The unique molecular structure of this compound allows researchers to investigate its interactions with biological targets through structure-activity relationship (SAR) studies. By modifying functional groups or substituents, researchers can assess how these changes affect the compound's efficacy and selectivity against specific targets .

Case Studies

Case Study 1: Neuroprotection in Alzheimer's Models

In a study involving neuronal cell cultures exposed to amyloid-beta peptides, this compound was shown to significantly reduce cell death and oxidative stress markers. The compound's ability to modulate inflammatory responses was also noted as a key factor in its protective efficacy .

Case Study 2: AChE Inhibition Assays

In assays designed to evaluate AChE inhibition, this compound exhibited promising results compared to standard AChE inhibitors. This finding supports its potential role in enhancing cholinergic signaling in therapeutic contexts related to cognitive decline .

Mecanismo De Acción

The mechanism of action of tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The presence of the tert-butyl group can influence the compound’s binding affinity and selectivity .

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl (2R,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate

- tert-Butyl (2R,4S)-2-methyl-4-hydroxypyrrolidine-1-carboxylate

Uniqueness

tert-Butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. The tert-butyl group provides steric hindrance, affecting the compound’s interactions with other molecules .

Actividad Biológica

tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate is an organic compound characterized by its unique structural features, including a tert-butyl group and a pyrrolidine ring. This compound is recognized for its role as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules. Its biological activity has garnered attention in medicinal chemistry and biochemistry due to its potential therapeutic applications.

Structural Formula

The chemical structure of this compound can be represented as follows:

IUPAC Name

The IUPAC name of the compound is This compound . It has a molecular weight of 200.28 g/mol and a CAS number of 348165-60-6.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol |

| Purity | ≥ 97% |

| Boiling Point | Not available |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the amino group allows it to participate in hydrogen bonding and ionic interactions, which can influence enzyme kinetics and receptor binding affinities.

Pharmacokinetics : The compound's pharmacokinetic profile suggests that it may exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it suitable for therapeutic applications. The steric hindrance provided by the tert-butyl group may enhance its selectivity towards specific biological targets.

Case Studies and Research Findings

- Antimicrobial Activity : Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations .

- Enzyme Inhibition : Research has demonstrated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been evaluated for its ability to inhibit enzymes associated with cancer cell proliferation, suggesting potential applications in oncology .

- Neuroprotective Effects : Some studies have explored the neuroprotective effects of pyrrolidine derivatives. The compound's ability to cross the blood-brain barrier may allow it to exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate | Pyrrolidine derivative | Moderate antimicrobial activity |

| tert-Butyl (2R,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate | Pyrrolidine derivative | Potent enzyme inhibitor |

| tert-Butyl (2R,4S)-2-methyl-4-hydroxypyrrolidine-1-carboxylate | Pyrrolidine derivative | Neuroprotective effects |

This table illustrates how this compound compares to other similar compounds in terms of structural type and biological activity.

Propiedades

IUPAC Name |

tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-7-5-8(11)6-12(7)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMVVTNPIKHJHP-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CN1C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.